molecular formula C9H12N2O2 B13276268 (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

Cat. No.: B13276268
M. Wt: 180.20 g/mol
InChI Key: WMRZJBHFDXVYCU-MRVPVSSYSA-N
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Description

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 2-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature . The reaction proceeds with high selectivity and yields, making it suitable for further use without additional work-up or purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The continuous flow setup is preferred due to its advantages in terms of shorter reaction times, increased safety, and reduced waste. The use of readily available reagents and the avoidance of work-up procedures make this method highly efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyridine compounds. These products have various applications in different fields, making the compound highly versatile.

Scientific Research Applications

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid is unique due to its specific substitution pattern and the presence of both amino and pyridine functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in different fields.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

WMRZJBHFDXVYCU-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

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